thonningianin A is a natural product found in Thonningia sanguinea with data available.

thonningianin A

CAS No.: 271579-11-4

Cat. No.: VC1859080

Molecular Formula: C42H34O21

Molecular Weight: 874.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 271579-11-4 |

|---|---|

| Molecular Formula | C42H34O21 |

| Molecular Weight | 874.7 g/mol |

| IUPAC Name | [(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

| Standard InChI | InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 |

| Standard InChI Key | XQVKQEFQGYTUAR-VHBRHXFYSA-N |

| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

| SMILES | C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

| Canonical SMILES | C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Introduction

Chemical Structure and Properties

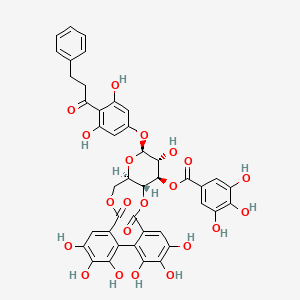

Thonningianin A has the molecular formula C42H34O21 and a molecular weight of approximately 874.7 g/mol . Its complex chemical structure features multiple hydroxyl groups and phenolic rings, contributing to its biological activities, particularly its antioxidant properties. The IUPAC name of thonningianin A is [(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate .

The compound contains a tetracyclic core structure with multiple hydroxyl groups, accounting for its hydrophilic nature . The presence of these hydroxyl groups explains its ability to scavenge free radicals and chelate metals, which are important mechanisms for its antioxidant activity .

Table 1: Chemical Properties of Thonningianin A

Natural Sources

Thonningianin A has been reported in several plant species. It was originally isolated from Thonningia sanguinea, an African medicinal herb used in traditional medicine . The compound has also been identified in Penthorum chinense Pursh (Saxifragaceae), known as 'Gan Huang Cao' in Traditional Chinese Medicine . These plants have a history of use in traditional medicine systems for various ailments, suggesting that their therapeutic effects may be partly attributed to the presence of bioactive compounds like thonningianin A.

The extraction of thonningianin A typically involves methanol extraction of plant material followed by various purification steps . The concentration of the compound varies depending on the plant part, harvest time, and extraction method used.

Table 2: Natural Sources of Thonningianin A

| Plant Species | Family | Traditional Uses | Reference |

|---|---|---|---|

| Thonningia sanguinea | Not specified in sources | African medicinal herb | |

| Penthorum chinense | Saxifragaceae | Known as 'Gan Huang Cao' in Traditional Chinese Medicine |

Pharmacological Activities

Antioxidant Properties

Thonningianin A exhibits significant antioxidant activities through multiple mechanisms, including free radical scavenging, inhibition of superoxide formation, and metal chelation . These antioxidant properties make it a potential candidate for preventing or treating conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer. The compound's chemical structure, with its numerous hydroxyl groups, plays a crucial role in its antioxidant capabilities, allowing it to neutralize harmful reactive oxygen species and thus protect cells from oxidative damage.

Neuroprotective Effects in Alzheimer's Disease

Recent research has identified thonningianin A as a novel ferroptosis inhibitor with potential applications in Alzheimer's disease (AD) treatment . Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, and it has been implicated in the pathogenesis of several neurodegenerative diseases, including AD .

In cellular and animal models of AD, thonningianin A has demonstrated significant neuroprotective effects . Studies using APP Swe/ind- or Tau P301L-overexpressing PC-12 cells, as well as Amyloid-β transgenic CL4176 and Tau transgenic BR5270 Caenorhabditis elegans, have shown that thonningianin A effectively inhibits ferroptosis by reducing reactive oxygen species, lipid peroxide generation, and iron accumulation . Additionally, it substantially delays paralysis, ameliorates food-sensing deficits, and increases the antioxidative capacity in worm models .

These findings suggest that thonningianin A may be a promising candidate for AD therapy, addressing the disease through a novel mechanism involving ferroptosis inhibition.

Antifungal Activity

Thonningianin A has demonstrated potent antifungal activity against Candida species, including fluconazole-resistant isolates . Research has shown that it can inhibit biofilm formation and destroy mature biofilms, which are significant virulence factors for Candida infections . The compound's activity against drug-resistant fungal strains is particularly valuable given the increasing challenge of antifungal resistance in clinical settings.

Key findings regarding the antifungal properties of thonningianin A include its ability to combat Candida albicans through mechanisms involving elevated reactive oxygen species production and metacaspase-mediated activity . These mechanisms differ from conventional antifungal drugs, potentially offering new strategies to overcome resistance issues.

Other Biological Activities

Beyond its antioxidant, neuroprotective, and antifungal properties, thonningianin A has also been reported to possess antiproliferative and anticancer activities . While these aspects have been less extensively studied compared to its other properties, they represent additional potential therapeutic applications that warrant further investigation. The compound's complex molecular interactions with cellular pathways suggest it may have broad spectrum biological activities that remain to be fully characterized.

Table 3: Biological Activities of Thonningianin A

Mechanisms of Action

Glutathione Peroxidase 4 Activation and Ferroptosis Inhibition

The neuroprotective effects of thonningianin A in Alzheimer's disease models are primarily mediated through its ability to inhibit ferroptosis . Mechanistically, thonningianin A binds with glutathione peroxidase 4 (GPX4) and enhances the AMP-activated protein kinase/Nuclear factor erythroid 2-related factor 2 (AMPK/Nrf2) signaling pathway . This leads to GPX4 activation, which effectively suppresses ferroptosis by reducing lipid peroxidation.

In Caenorhabditis elegans models, the beneficial effects of thonningianin A are linked to the activation of aak-2 (the equivalent of human AMPK in C. elegans) and skn-1 (comparable to mammalian Nrf2) . These pathways are crucial for regulating cellular responses to oxidative stress and may explain the compound's broader antioxidant activities.

Antifungal Mechanisms

The antifungal activity of thonningianin A involves multiple mechanisms. Research has demonstrated that elevated reactive oxygen species production and CaMCA1-mediated caspase activity are involved in its antifungal action against Candida albicans . Studies comparing wild-type C. albicans with CaMCA1 null mutants showed that strains lacking CaMCA1 displayed higher survival rates and reduced caspase activity when exposed to thonningianin A, indicating that this protein plays an important role in the compound's antifungal activity .

This multi-target approach may be particularly advantageous for overcoming antifungal resistance, as it is more difficult for microorganisms to develop simultaneous mutations affecting multiple pathways.

Table 4: Mechanisms of Action of Thonningianin A

Pharmacokinetics

A pharmacokinetic study of thonningianin A in rats has provided insights into its absorption, distribution, metabolism, and excretion after oral administration . Using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method, researchers investigated the pharmacokinetic parameters of thonningianin A at three different doses (10, 20, and 40 mg/kg) .

The findings revealed that thonningianin A is rapidly absorbed after oral administration, with plasma concentrations reaching peak levels (Cmax) within 0.61-0.83 hours across all three dosage groups . The AUC0–t/AUC0–∞ ratios were more than 89.0% (10 mg/kg), 95.7% (20 mg/kg), and 97.0% (40 mg/kg), indicating good bioavailability .

Table 5: Pharmacokinetic Parameters of Thonningianin A After Oral Administration in Rats

| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg | Reference |

|---|---|---|---|---|

| Tmax (h) | 0.61-0.83 | 0.61-0.83 | 0.61-0.83 | |

| AUC0–t/AUC0–∞ (%) | >89.0% | >95.7% | >97.0% |

Research Status and Future Perspectives

Research on thonningianin A is still in its early stages, with most studies focusing on its basic biological activities and potential therapeutic applications. The recent discoveries of its neuroprotective effects in Alzheimer's disease models and its antifungal activity against Candida species have opened new avenues for investigation.

Future research directions may include:

-

Further elucidation of the molecular mechanisms underlying its various biological activities

-

Comprehensive toxicological studies to establish its safety profile

-

Development of synthetic or semi-synthetic derivatives with enhanced potency or improved pharmacokinetic properties

-

Clinical studies to evaluate its therapeutic potential in human subjects

-

Investigation of potential synergistic effects with existing drugs for neurodegenerative diseases or fungal infections

The compound's complex structure presents both challenges and opportunities for medicinal chemists seeking to optimize its properties or develop analogues with improved characteristics. Structure-activity relationship studies could help identify the essential molecular features responsible for its different biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume